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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for Cell-based Assays for Compounds Derived from 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Application Notes and Protocols for Cell-based Assays for Compounds Derived from 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Introduction: The Therapeutic Potential of Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic value.[1][2][3] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][4] Specifically, the 4,5,6,7-tetrahydro-1H-indazole core offers a three-dimensional structure that can be strategically modified to enhance target engagement and pharmacokinetic properties. The introduction of a reactive chloromethyl group at the 3-position of this scaffold provides a key chemical handle for the synthesis of diverse compound libraries, making it a promising starting point for novel drug discovery campaigns.
This guide provides a comprehensive framework for the initial cell-based characterization of novel compounds derived from 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole. As these derivatives are frequently explored for their anti-neoplastic properties, the protocols herein are focused on a logical progression of assays to first identify cytotoxic and cytostatic effects, and then to elucidate the underlying mechanisms of action, such as the induction of apoptosis and disruption of the cell cycle.
Experimental Strategy: A Tiered Approach to Compound Characterization
A systematic, multi-tiered approach is essential for efficiently evaluating a new series of chemical entities. This ensures that resources are focused on the most promising candidates and that a comprehensive biological profile is developed for each. The proposed workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for active compounds.
Figure 1: A tiered workflow for characterizing novel indazole derivatives.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial step is to determine whether the synthesized compounds exhibit cytotoxic or cytostatic effects against a panel of relevant cancer cell lines. Assays that measure metabolic activity, such as the MTT or XTT assays, are ideal for this purpose due to their robustness, sensitivity, and amenability to high-throughput screening.[5]
Principle of Tetrazolium-Based Assays
These colorimetric assays quantify the metabolic activity of living cells, which serves as a proxy for cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to a purple, insoluble formazan that must be solubilized before measurement.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, simplifying the protocol.[6]
Protocol 1.1: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration-dependent effect of novel indazole derivatives on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, K562 chronic myeloid leukemia, PC-3 prostate cancer, HepG2 hepatoma).[7]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in PBS, sterile filtered).[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Test compounds dissolved in DMSO.
-
96-well flat-bottom plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Parameter | Recommended Condition | Rationale |
| Cell Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and provides a sufficient signal-to-noise ratio. |
| Compound Incubation | 24, 48, 72 hours | Allows for the assessment of both short-term and long-term cytotoxic/cytostatic effects. |
| Final DMSO % | < 0.5% | Minimizes solvent-induced cytotoxicity, which could confound the results. |
| MTT Incubation | 3 - 4 hours | Provides sufficient time for formazan crystal formation without causing cellular stress. |
| Absorbance Wavelength | 570 nm | Optimal wavelength for detecting the purple formazan product. A reference wavelength of 630 nm can be used to subtract background. |
Part 2: Mechanism of Action - Apoptosis and Cell Cycle Analysis
Once cytotoxic compounds are identified, the next logical step is to investigate the mechanism of cell death. A key question is whether the compounds induce apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Furthermore, many anticancer agents exert their effects by disrupting the cell cycle.[7][9]
Protocol 2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10][11][12]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Figure 2: Interpretation of Annexin V and PI staining results.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[13] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 2.1.
-
Cell Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.[14]
Part 3: Target Pathway Elucidation - Western Blotting
For compounds that induce significant apoptosis or cell cycle arrest, Western blotting is a powerful technique to investigate their effects on specific protein signaling pathways.[16][17] Given the known mechanisms of other indazole derivatives, key pathways to investigate include those related to apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).[7][9]
Protocol 3.1: Western Blotting for Apoptosis and Cell Cycle Markers
Objective: To determine the effect of lead compounds on the expression and/or phosphorylation status of key regulatory proteins.
Procedure:
-
Protein Extraction: Treat cells with the compound of interest. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, p21) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatment conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: Recrystallization of 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Application Note and Protocol: Recrystallization of 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole via recrystallization. As a key intermediate in the synthesis of various pharmacologically active compounds, obtaining this precursor in high purity is critical for the reliability and success of subsequent synthetic steps and biological assays. This application note details a systematic approach to solvent selection and provides a detailed, step-by-step protocol for the recrystallization process. The causality behind each experimental choice is explained to empower the researcher to adapt and optimize the procedure.
Introduction: The Critical Role of Purity for Indazole Derivatives in Research
The indazole ring system is a prominent scaffold in medicinal chemistry, featured in a variety of therapeutic agents.[1] The substituted tetrahydro-1H-indazole core, in particular, is a valuable building block for compounds targeting a range of biological pathways. 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole serves as a crucial electrophilic intermediate, allowing for the introduction of various nucleophilic side chains at the 3-position, a common strategy in drug discovery.[2]
The purity of this intermediate is paramount; impurities can lead to unwanted side reactions, difficult-to-separate byproducts in subsequent steps, and ultimately, misleading biological data. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, based on the principle of differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[3][4] A successful recrystallization can significantly enhance the purity of the final product, ensuring the integrity of the research and development process.
Safety and Handling Precautions
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole and its parent compound, 4,5,6,7-tetrahydro-1H-indazole, are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[5]
Before beginning any experimental work, it is imperative to:
-
Consult the Safety Data Sheet (SDS): Obtain and thoroughly review the SDS for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole and all solvents used.[6]
-
Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[6]
-
Work in a Ventilated Area: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[7]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid creating dust when handling the solid material.[8]
The Science of Recrystallization: A Guided Approach
Recrystallization is a purification technique that involves dissolving an impure solid in a hot solvent and then allowing the pure compound to crystallize as the solution cools, leaving the impurities dissolved.[3][4][9]
The Cornerstone: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at room temperature or below.
-
Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Given the structure of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole (a moderately polar, chlorinated heterocyclic compound), a range of solvents with varying polarities should be screened.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Isopropanol | Polar | 82.6 | Alcohols are often good solvents for nitrogen-containing heterocycles. The moderate boiling point allows for a good solubility differential. |
| Ethyl Acetate | Moderate | 77.1 | A versatile solvent that can dissolve a wide range of organic compounds. Its volatility makes it easy to remove during drying. Some indazole derivatives have been successfully crystallized from ethyl acetate.[10] |
| Toluene | Nonpolar | 110.6 | Aromatic hydrocarbons can be effective for less polar compounds. The higher boiling point can increase the solubility of the compound. |
| Heptane/Ethyl Acetate | Variable | Variable | A solvent/anti-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate (the "solvent"), and heptane (the "anti-solvent") is added dropwise until the solution becomes turbid. This technique is useful when a single solvent does not provide the desired solubility profile. |
| Isopropanol/Water | Variable | Variable | Similar to the heptane/ethyl acetate system, water can be used as an anti-solvent with isopropanol. This is a common mixture for increasing the yield of moderately polar compounds. |
Experimental Approach for Solvent Screening:
-
Place approximately 20-30 mg of the crude 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath, adding more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.
Detailed Recrystallization Protocol
This protocol is a general guideline. The optimal solvent, volumes, and temperatures should be determined through the screening process described above.
Step 1: Dissolution
-
Place the crude 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole in an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
Step 2: Decolorization (Optional)
If the solution is colored due to impurities, a small amount of activated carbon can be added to adsorb the colored compounds.[11]
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes.
Step 3: Hot Filtration (If Necessary)
If activated carbon was used or if there are insoluble impurities, a hot filtration must be performed to remove them.[12]
-
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).
-
Quickly pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask. The goal is to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.
Step 5: Isolation of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.
Step 6: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a desiccator under vacuum or in a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization procedure.
Caption: Recrystallization workflow for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Conclusion
The protocol outlined in this application note provides a robust starting point for the purification of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole. By systematically screening for the optimal solvent and carefully following the procedural steps, researchers can obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds, making them a valuable addition to any synthetic chemist's toolkit.
References
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Royal Society of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]
-
AMERICAN ELEMENTS. (n.d.). 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole. [Link]
-
Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
eCrystals - University of Southampton. (2007). 3-(Chloromethyl)-1-methyl-1H-indazole. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
-
PubMed Central (PMC). (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]
-
Henkel Adhesives. (2025). Hysol MB 50 - SAFETY DATA SHEET. [Link]
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- 3. mt.com [mt.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Application Note: Comprehensive Characterization of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The indazole core is a prominent scaffold in numerous therapeutic agents, recognized for its diverse biological activities.[1] The purity, identity, and stability of this starting material are critical for the successful synthesis of downstream targets and for ensuring the safety and efficacy of the final drug product.
This application note provides a comprehensive guide to the analytical methods for the characterization of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole. As a Senior Application Scientist, the following sections detail not just the protocols but also the scientific rationale behind the chosen methodologies, ensuring a robust and reproducible characterization workflow.
Physicochemical Properties
A foundational aspect of any analytical endeavor is the understanding of the compound's basic physicochemical properties. This information guides the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | [Calculated] |
| Molecular Weight | 170.64 g/mol | [Calculated] |
| Monoisotopic Mass | 170.06108 Da | [Predicted][2] |
| Appearance | White to yellow solid | [General Observation] |
| SMILES | C1CCC2=C(C1)C(=NN2)CCl | [Predicted][2] |
| InChIKey | VBUSJORKMODRCW-UHFFFAOYSA-N | [Predicted][2] |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical entity. The following workflow outlines the logical sequence of analyses to confirm the structure and purity of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Caption: Integrated workflow for the characterization of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of an organic compound. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms in 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Rationale for NMR Analysis
The proton (¹H) NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (ratio). The carbon-¹³ (¹³C) NMR spectrum will indicate the number of chemically non-equivalent carbon atoms and their electronic environment. The predicted chemical shifts are based on the known spectra of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, and the expected electronic effects of the chloromethyl substituent.[3]
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂Cl | ~4.5 (s, 2H) | ~40-45 |
| C4-H₂ | ~2.5-2.7 (m, 2H) | ~20-25 |
| C7-H₂ | ~2.5-2.7 (m, 2H) | ~20-25 |
| C5-H₂ | ~1.7-1.9 (m, 2H) | ~20-25 |
| C6-H₂ | ~1.7-1.9 (m, 2H) | ~20-25 |
| N-H | ~12-13 (br s, 1H) | - |
| C3 | - | ~140-145 |
| C3a | - | ~115-120 |
| C7a | - | ~130-135 |
Note: Predicted shifts are relative to TMS and can vary based on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for indazole derivatives due to its ability to dissolve a wide range of compounds and the N-H proton is often clearly visible.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.
-
Correlate the observed peaks with the predicted chemical shifts to confirm the structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering further structural insights through fragmentation patterns.
Rationale for MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like indazoles, and it is often coupled with liquid chromatography (LC-MS). Electron ionization (EI) is a harder ionization technique typically used with gas chromatography (GC-MS) and can provide valuable fragmentation information. The predicted fragmentation is based on common fragmentation pathways for indazole and chlorinated compounds.[2]
Caption: Predicted ESI-MS fragmentation pathway for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Predicted Mass Spectrometry Data (ESI+)
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 171.06836 |
| [M+Na]⁺ | 193.05030 |
| [M+K]⁺ | 209.02424 |
| [M+NH₄]⁺ | 188.09490 |
Source: Predicted values from PubChemLite.[2]
Experimental Protocol for LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC-MS Parameters:
-
HPLC:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the molecular ion peak ([M+H]⁺) and compare it with the theoretical mass.
-
If fragmentation data (MS/MS) is acquired, analyze the fragment ions to corroborate the proposed structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a drug substance and for quantitative analysis. A reversed-phase HPLC method is generally suitable for indazole derivatives.
Rationale for HPLC Method Development
A C18 column is a good starting point for moderately polar compounds like the target molecule. A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol) will allow for the elution of the compound with good peak shape. The addition of an acid, like formic or trifluoroacetic acid, can improve peak symmetry by suppressing the ionization of free silanol groups on the stationary phase.[5]
Experimental Protocol for HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula.
Theoretical Elemental Composition for C₈H₁₁ClN₂
| Element | Theoretical Percentage |
| Carbon (C) | 56.31% |
| Hydrogen (H) | 6.50% |
| Nitrogen (N) | 16.42% |
| Chlorine (Cl) | 20.78% |
Calculated using standard atomic weights.[6]
Experimental Protocol for Elemental Analysis
-
Sample Preparation:
-
Provide a pure, dry sample (2-5 mg) of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole to the analytical service.
-
Ensure the sample is homogenous.
-
-
Instrumentation:
-
The analysis is performed using a commercial CHN analyzer.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values. The experimental values should typically be within ±0.4% of the theoretical values for a pure compound.[7]
-
Conclusion
The comprehensive analytical characterization of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole requires a multi-faceted approach. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and elemental analysis for empirical formula verification provides a robust and reliable dataset to ensure the quality of this important chemical intermediate. The protocols and data presented in this application note serve as a detailed guide for researchers and scientists in the pharmaceutical industry.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(15), 9857–9868. Available at: [Link]
-
University of Sheffield. (n.d.). Elemental Analysis tool. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link].
-
PubChemLite. (n.d.). 3-(chloromethyl)-4,5,6,7-tetrahydro-1h-indazole hydrochloride. Retrieved from [Link]
-
Faisal, M., et al. (2019). 5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1493–1497. Available at: [Link]
- Popat, K. H., et al. (2003). Synthesis and biological evaluation of some new 1,2-diazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42(11), 2854-2858.
-
Krishnaiah, Y., et al. (2010). Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Ornidazole in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 15, 925-929. Available at: [Link]
-
Chemistry LibreTexts. (2022). Determining Empirical and Molecular Formulas. Retrieved from [Link]
-
orthocresol. (2017). Calculation of empirical formula from elemental analysis. Chemistry Stack Exchange. Retrieved from [Link]
-
Wang, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4118. Available at: [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]
-
ResearchGate. (2014). How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only? Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Elemental Analysis tool [fluorine.ch.man.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Handling and storage of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Handling and storage of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
An Application Guide for the Safe Handling, Storage, and Use of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole and its Hydrochloride Salt
Section 1: Compound Overview and Identification
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic organic compound widely utilized in medicinal chemistry and drug development as a key synthetic intermediate.[1] Its structure incorporates a tetrahydro-indazole core, which is a prevalent scaffold in many pharmacologically active molecules, and a reactive chloromethyl group at the 3-position. This chloromethyl moiety serves as a potent electrophilic handle, making the compound an effective alkylating agent for introducing the tetrahydro-indazole pharmacophore onto various nucleophilic substrates.[2] It is most commonly supplied and used as its hydrochloride salt to improve stability.
The primary utility of this reagent lies in its ability to participate in nucleophilic substitution reactions (SN2), where the chloride is displaced by nucleophiles such as amines, thiols, or deprotonated heterocycles. This reactivity is fundamental to its role in building more complex molecules for drug discovery pipelines.[1]
| Identifier | Value | Source |
| IUPAC Name | 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole | American Elements[3] |
| Common Form | Hydrochloride Salt | American Elements[3] |
| CAS Number (HCl Salt) | 1025593-73-0 (Reported) | - |
| Molecular Formula (Free Base) | C₈H₁₁ClN₂ | PubChem[4] |
| Molecular Weight (Free Base) | 170.64 g/mol | PubChem[4] |
| Appearance | White to yellow solid | - |
Section 2: Hazard Identification and Proactive Risk Assessment
2.1. Inferred Hazards from Analogous Structures
The parent scaffold, 4,5,6,7-tetrahydro-1H-indazole, is classified with the following hazards[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The addition of the chloromethyl group introduces a significant and more severe hazard. Chloromethyl groups are potent alkylating agents . Alkylating agents are reactive compounds that can covalently attach alkyl groups to nucleophilic sites in cells, including on DNA, RNA, and proteins. This reactivity is the basis for the following inferred, critical hazards:
-
Potential Mutagenicity/Carcinogenicity: As an alkylating agent, the compound can directly interact with DNA, which may lead to mutations. Therefore, it should be treated as a potential mutagen and/or carcinogen.
-
Severe Skin and Eye Damage (Corrosivity): Direct contact can cause severe irritation or chemical burns.
-
Respiratory Tract Damage: Inhalation of the dust can cause severe irritation or damage to the respiratory tract.
-
Sensitization: May cause an allergic skin reaction (H317) upon repeated exposure.[5]
-
Toxicity: Likely to be harmful or toxic if swallowed (H302/H301).[5]
| Hazard Statement | Description | Basis of Assessment |
| H302 / H301 | Harmful / Toxic if swallowed | Analogy to similar heterocyclic compounds[5] |
| H315 / H314 | Causes skin irritation / Severe skin burns | Parent scaffold data & alkylating nature[4] |
| H319 / H318 | Causes serious eye irritation / damage | Parent scaffold data & alkylating nature[4] |
| H317 | May cause an allergic skin reaction | Common for reactive alkylating agents[5] |
| H335 | May cause respiratory irritation | Parent scaffold data[4] |
| EUH014 | Reacts violently with water (in presence of base) | Inferred from reactivity |
| (Implied) | Suspected of causing genetic defects/cancer | Classification as an alkylating agent |
2.2. Engineering Controls
Due to the compound's irritant nature and potential toxicity, all handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.
Section 3: Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory. Standard laboratory attire is insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, with a minimum thickness of 5 mil. Double-gloving is highly recommended. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A full-face shield must be worn over the goggles when handling larger quantities (>1 g) of the solid or during any operation with a risk of splashing.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For operations with significant spill risk, a chemically impervious apron should be worn over the lab coat.
-
Respiratory Protection: Not required if work is performed exclusively within a certified fume hood. For spill cleanup or emergency situations, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.
Section 5: Detailed Handling and Use Protocols
5.1. Protocol for Handling the Solid Compound
-
Preparation: Before retrieving the compound, ensure the fume hood sash is at the appropriate height and the work area is clean and free of clutter. Prepare all necessary equipment (spatulas, weigh paper, glassware).
-
Equilibration: Remove the sealed vial from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Dispensing: Perform all weighing and dispensing operations deep within the fume hood. Use a clean, dry spatula. Avoid creating dust. If any dust is generated, gently wipe the area with a solvent-dampened towel (e.g., ethanol) to decontaminate.
-
Sealing: After dispensing, securely recap the vial. If the atmosphere was inert, briefly purge the headspace with argon or nitrogen before sealing.
-
Cleanup: Decontaminate the spatula and weighing area immediately after use. Dispose of any contaminated weigh paper or wipes into a designated solid hazardous waste container.
5.2. Protocol for Waste Disposal
-
Solid Waste: All contaminated disposables (gloves, weigh paper, silica gel) must be placed in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste streams.
-
Disposal Route: All waste must be disposed of through a licensed environmental waste management service, typically via high-temperature incineration.
Section 6: Emergency and Spill Response
6.1. Minor Spill (< 1 gram in a fume hood)
-
Restrict access to the area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place cleaning materials in the solid waste container.
6.2. Major Spill or Spill Outside a Fume Hood
-
EVACUATE the immediate area. Alert colleagues and the laboratory supervisor.
-
If the spill is outside a hood, close the laboratory door to contain any dust or vapors.
-
Call your institution's emergency response team. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.
6.3. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 1-2 glasses of water to drink. Seek immediate medical attention.
Section 7: Application Note: Example Protocol for N-Alkylation
This compound is an excellent reagent for the N-alkylation of various substrates. The following is a representative protocol for the alkylation of a generic nucleophile (Nu-H), based on established methods for indazole chemistry. [2] Objective: To synthesize Nu-CH₂-(4,5,6,7-tetrahydro-1H-indazole).
Materials:
-
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride
-
Nucleophile (Nu-H, e.g., a secondary amine, imidazole, or phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add the nucleophile (Nu-H, 1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and inert gas inlet.
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the nucleophile. Cool the flask to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. CAUTION: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Reagent Addition: Dissolve 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride (1.05 eq) in a minimal amount of anhydrous THF (or DMF if solubility is an issue) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully add saturated aqueous NH₄Cl to quench the excess NaH. CAUTION: Vigorous gas evolution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Section 8: References
-
Angene Chemical. (2023). Safety Data Sheet: 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde. Retrieved from [Link]
-
American Elements. (n.d.). 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: benzovindiflupyr. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
-
Wang, L., et al. (2020). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Jennings, M. R., & Harris, P. W. R. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2047. Retrieved from [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(10), 4123. Retrieved from [Link]
-
Kamal, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Retrieved from [Link]
-
Flegel, M., et al. (1981). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Notes & Optimization
Optimization of reaction conditions for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole synthesis
Optimization of reaction conditions for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole. This guide, designed by senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and optimized synthesis of this key intermediate.
I. Synthetic Pathway Overview
The optimized and most reliable synthetic route to 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole involves a two-step process commencing with the reduction of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid to the corresponding alcohol, followed by a chlorination reaction. This pathway is favored for its straightforward execution and amenability to scale-up.
Caption: Overall synthetic route to the target molecule.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Reduction of Carboxylic Acid | ||
| Low to no conversion of the starting carboxylic acid. | 1. Insufficient reducing agent: The acidic proton of the carboxylic acid consumes one equivalent of a strong reducing agent like LiAlH4 before reduction of the carbonyl group can occur.[1] 2. Inactive reducing agent: Lithium aluminum hydride (LiAlH4) and borane (BH3) are moisture-sensitive. Improper handling or storage can lead to decomposition. 3. Low reaction temperature: The reduction may be sluggish at very low temperatures. | 1. Use an excess of the reducing agent (typically 2-3 equivalents for LiAlH4). 2. Ensure the use of freshly opened or properly stored reducing agents under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Allow the reaction to warm to room temperature or gently heat as per established protocols for similar substrates. |
| Formation of multiple unidentified byproducts. | 1. Over-reduction: Highly reactive reducing agents like LiAlH4 can potentially reduce the indazole ring under harsh conditions. 2. Complex formation: Aluminum salts from LiAlH4 can form complexes with the product, complicating work-up. | 1. Consider using a more chemoselective reducing agent like borane-tetrahydrofuran complex (BH3·THF), which is known to selectively reduce carboxylic acids in the presence of other functional groups.[2][3][4] 2. Employ a careful aqueous work-up procedure (e.g., Fieser work-up for LiAlH4) to quench the reaction and precipitate aluminum salts for easier filtration. |
| Step 2: Chlorination of Alcohol | ||
| Incomplete conversion of the 3-(hydroxymethyl) intermediate. | 1. Insufficient chlorinating agent: Stoichiometric or excess thionyl chloride (SOCl2) is required for complete conversion. 2. Decomposition of thionyl chloride: SOCl2 is reactive and can decompose upon exposure to moisture. | 1. Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents). The reaction can often be performed using SOCl2 as the solvent (neat) to drive the reaction to completion.[5] 2. Use freshly distilled or a new bottle of thionyl chloride. |
| Formation of dark, tarry material. | 1. Reaction with the indazole ring: The nitrogen atoms of the indazole ring are nucleophilic and can react with thionyl chloride, especially at elevated temperatures. 2. Elimination side reactions: Although less likely for a primary alcohol, elimination to form an exocyclic double bond is a possibility under harsh conditions. | 1. Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature). 2. Consider the use of a non-nucleophilic base, such as pyridine, to scavenge the HCl byproduct, although this can sometimes complicate purification. |
| Difficulty in isolating the pure product. | 1. Product instability: 3-(chloromethyl)indazoles can be reactive and may not be stable to prolonged heating or chromatography on silica gel. 2. Contamination with sulfur-containing byproducts: The reaction with thionyl chloride produces SO2 and HCl as byproducts.[6][7] | 1. After the reaction, remove excess thionyl chloride under reduced pressure. The crude product can often be used in the next step without extensive purification. If purification is necessary, consider rapid filtration through a short plug of silica gel or crystallization. 2. Ensure complete removal of volatile byproducts under vacuum. An aqueous wash of an organic solution of the product can help remove residual HCl. |
III. Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for the conversion of the carboxylic acid to the alcohol, LiAlH4 or Borane?
A1: Both lithium aluminum hydride (LiAlH4) and borane (BH3) are effective for this reduction. However, borane is generally considered more chemoselective and may be the preferred reagent if your substrate contains other reducible functional groups that you wish to preserve.[2][3][4] LiAlH4 is a more powerful reducing agent but may require more careful control of reaction conditions to avoid over-reduction.[1]
Q2: My chlorination reaction with thionyl chloride is giving a very dark solution. What is happening?
A2: The formation of a dark color, often accompanied by tar-like substances, can indicate side reactions with the indazole ring itself. The lone pairs on the nitrogen atoms can act as nucleophiles and react with the highly electrophilic thionyl chloride. To mitigate this, it is crucial to maintain a low reaction temperature (e.g., starting at 0 °C) and to add the alcohol to the thionyl chloride (or a solution of it) slowly.
Q3: Is it necessary to protect the nitrogen atoms of the indazole ring before the reduction and chlorination steps?
A3: While N-protection is a common strategy in indole and indazole chemistry to direct reactions and improve solubility, it may not be strictly necessary for this synthetic sequence. The reduction of the carboxylic acid is generally faster than the reduction of the heterocyclic ring. For the chlorination step, performing the reaction at low temperatures can minimize side reactions at the nitrogen atoms. However, if you are consistently observing low yields or complex product mixtures, a protection-deprotection strategy might be beneficial.
Q4: How should I purify the final product, 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole?
A4: 3-(chloromethyl)indazoles can be somewhat unstable, particularly to heat and chromatography. After the reaction, the primary purification step is the removal of excess thionyl chloride and solvent under reduced pressure. The crude product may be of sufficient purity for subsequent steps. If further purification is required, a rapid filtration through a short plug of neutral silica gel, eluting with a non-polar solvent system, is recommended over a full column chromatography. Crystallization from a suitable solvent system is also a viable option if the product is a solid.
Q5: What are the safety precautions I should take when working with thionyl chloride and lithium aluminum hydride?
A5: Both reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Lithium aluminum hydride (LiAlH4): Reacts violently with water and other protic solvents to produce flammable hydrogen gas. It is also corrosive.
-
Thionyl chloride (SOCl2): Is corrosive and lachrymatory. It reacts with water to release toxic gases (HCl and SO2).[6][7] Always quench these reagents carefully using established procedures.
IV. Experimental Protocols
Step 1: Synthesis of (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol
Method A: Reduction with Lithium Aluminum Hydride (LiAlH4)
-
To a stirred suspension of LiAlH4 (2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add solid 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 equivalent) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography if necessary.
Method B: Reduction with Borane-Tetrahydrofuran Complex (BH3·THF)
-
To a solution of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere, add a solution of BH3·THF (1 M in THF, 2.0-3.0 equivalents) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.
Step 2: Synthesis of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
-
To a flask containing thionyl chloride (neat, ~5-10 equivalents) cooled to 0 °C, add solid (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol (1.0 equivalent) portion-wise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Co-evaporate the residue with an anhydrous solvent like toluene to ensure complete removal of residual SOCl2.
-
The resulting crude product can be used directly in the next step or purified as described in the FAQ section.
Caption: A general troubleshooting workflow for the synthesis.
V. References
-
Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. [Link]
-
Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube. [Link]
-
Reisman, S. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (Date). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones [Video]. YouTube. [Link]
-
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Reference Data & Comparative Studies
A Comparative Guide to the Structure-Activity Relationship of 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Analogs as Kinase Inhibitors
A Comparative Guide to the Structure-Activity Relationship of 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Analogs as Kinase Inhibitors
Authored by: A Senior Application Scientist
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of a multitude of therapeutic agents.[1][2][3] Its derivatives have garnered significant attention for their wide-ranging biological activities, including potent anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] A significant portion of indazole-based drug discovery has focused on the development of kinase inhibitors, with several compounds entering clinical trials or receiving market approval.[1][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole analogs, offering insights for researchers and professionals in drug development.
The partially saturated tetrahydro-indazole core offers a three-dimensional geometry that can be exploited for achieving higher selectivity and improved physicochemical properties compared to its planar aromatic counterparts. The 3-(chloromethyl) substituent introduces a reactive electrophilic center, which can potentially engage in covalent interactions with nucleophilic residues in the target protein, a strategy often employed to achieve potent and durable inhibition.
The Kinase Inhibition Landscape: A Primary Focus
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, kinases have become one of the most important classes of drug targets.[4] Indazole and pyrazole-based compounds have proven to be effective scaffolds for designing kinase inhibitors, often by mimicking the hinge-binding interactions of the native ATP ligand.[5][6]
For the 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole series, a primary focus of investigation has been their potential as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met. The HGF/c-Met signaling pathway, when dysregulated, is implicated in tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy.[7][8]
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole analogs can be systematically modulated by chemical modifications at several key positions. The following sections delineate the SAR at each of these positions, drawing comparisons with related pyrazole and indazole inhibitors.
The C3-Position: The Reactive Warhead and Beyond
The chloromethyl group at the C3-position is a critical determinant of the biological activity of these analogs. Its electrophilic nature allows for the formation of a covalent bond with proximate nucleophilic amino acid residues (e.g., cysteine) within the ATP-binding pocket of certain kinases. This covalent modification can lead to irreversible inhibition, prolonged pharmacodynamic effects, and high potency.
However, the high reactivity of the chloromethyl group can also lead to off-target effects and potential toxicity. Therefore, a key aspect of the SAR at this position involves balancing reactivity with selectivity. Modifications can include:
-
Replacement of Chlorine: Substituting chlorine with other halogens (Br, F) or a mesylate group can fine-tune the electrophilicity and reaction kinetics.
-
Introduction of a Spacer: Inserting a short alkyl or ether linker between the indazole ring and the reactive group can optimize the distance and geometry for covalent bond formation.
-
Replacement with Non-Covalent Warheads: In cases where covalent inhibition is not desired, the chloromethyl group can be replaced with moieties capable of forming strong non-covalent interactions, such as hydrogen bonds or halogen bonds.
The N1-Position: Probing the Solvent-Exposed Region
The N1-position of the indazole ring is typically directed towards the solvent-exposed region of the kinase active site.[9] This provides a valuable handle for introducing a variety of substituents to modulate the physicochemical properties of the molecule without disrupting the core binding interactions.
Key SAR observations at the N1-position include:
-
Small Alkyl Groups: Methyl or ethyl groups are often well-tolerated and can enhance lipophilicity, potentially improving cell permeability.[9]
-
Aromatic and Heteroaromatic Rings: The introduction of phenyl, pyridyl, or pyrazolyl rings can lead to additional π-π stacking or hydrogen bonding interactions with residues at the entrance of the active site, thereby enhancing potency and selectivity.[10]
-
Solubilizing Groups: Incorporating polar groups, such as morpholine or piperazine, can improve aqueous solubility and other pharmacokinetic parameters.
The Tetrahydro-Ring (C4, C5, C6, C7): The Influence of Conformation
The non-aromatic nature of the tetrahydro-ring imparts a distinct three-dimensional shape to the scaffold. The substituents and their stereochemistry on this ring can have a profound impact on how the molecule fits into the kinase active site.
-
Conformational Restriction: The introduction of substituents on the saturated ring can lock the molecule into a specific conformation that is more favorable for binding.
-
Exploiting Hydrophobic Pockets: Lipophilic substituents on the tetrahydro-ring can engage with hydrophobic pockets within the active site, leading to increased binding affinity.
Comparative Analysis with Alternative Scaffolds
The 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold can be compared to other established kinase inhibitor scaffolds to understand its unique advantages.
| Scaffold | Key Features | Representative Approved Drugs |
| Indazole | Aromatic, planar system. Well-established hinge-binding motif. | Axitinib, Pazopanib[1] |
| Pyrazole | 5-membered aromatic ring. Often used as a core fragment in kinase inhibitors. | Crizotinib, Erdafitinib[6] |
| 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole | Partially saturated, non-planar. Potential for covalent inhibition. Improved 3D diversity. | (Investigational) |
The non-planar nature of the tetrahydro-indazole core may offer opportunities for enhanced selectivity compared to the more rigid and planar indazole and pyrazole scaffolds.
Experimental Protocols
General Synthesis of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Analogs
The synthesis of these analogs typically starts from a commercially available cyclohexanone derivative.[11]
Step 1: Formation of the Tetrahydro-indazole Core
-
To a solution of a substituted cyclohexanone in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
The reaction mixture is typically heated under reflux to facilitate the cyclization reaction, affording the 4,5,6,7-tetrahydro-1H-indazole core.[11]
Step 2: Chloromethylation at the C3-Position
-
The tetrahydro-indazole core is subjected to a Vilsmeier-Haack type reaction using a formylating agent (e.g., dimethylformamide and phosphorus oxychloride) to introduce a formyl group at the C3-position.
-
The resulting aldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
-
The alcohol is subsequently converted to the desired chloromethyl derivative using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Step 3: N1-Alkylation/Arylation
-
The N1-position of the 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole can be functionalized via nucleophilic substitution.
-
The indazole is treated with a suitable base (e.g., sodium hydride or potassium carbonate) to generate the corresponding anion.
-
This anion is then reacted with an alkyl or aryl halide to introduce the desired substituent at the N1-position.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Kinase of interest (e.g., c-Met)
-
Kinase substrate
-
ATP
-
Test compounds (3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole analogs)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.
-
Calculate IC50 values by plotting the luminescence signal against the compound concentration.
-
Visualizing the SAR Workflow
Caption: A generalized workflow for the synthesis and SAR-driven optimization of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole analogs.
Conclusion
The 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The inherent three-dimensionality of the tetrahydro-ring system, combined with the potential for covalent targeting via the C3-chloromethyl group, offers a rich design space for medicinal chemists. A systematic exploration of the SAR at the C3, N1, and the saturated ring positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights and experimental approaches detailed in this guide provide a framework for the rational design and evaluation of this compelling class of compounds.
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at: [Link]
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A Comparative Guide to the Structural Landscape of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives
A Comparative Guide to the Structural Landscape of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives
This guide provides an in-depth technical comparison of the structural characteristics of 4,5,6,7-tetrahydro-1H-indazole derivatives, a class of compounds of significant interest to researchers and drug development professionals. Due to the current lack of publicly available X-ray crystal structure data for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, this guide will utilize the crystallographic data of a closely related derivative, (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, as a foundational case study. This comparative analysis will illuminate the key structural features of the tetrahydro-1H-indazole scaffold and offer insights into how substitutions, such as the chloromethyl group, may influence its physicochemical and biological properties.
Introduction: The Versatile 4,5,6,7-Tetrahydro-1H-Indazole Scaffold
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The partially saturated cyclohexane ring fused to the indazole core imparts a distinct three-dimensional character to these molecules, which is often crucial for specific interactions with biological targets. The derivative of interest, 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, features a reactive chloromethyl group at the 3-position, suggesting its potential as a covalent inhibitor or a versatile synthetic intermediate for further functionalization.
General Synthesis of the 4,5,6,7-Tetrahydro-1H-Indazole Core
The synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold is typically achieved through a condensation reaction between a 1,3-cyclohexanedione derivative and a hydrazine. This versatile approach allows for the introduction of various substituents on both the indazole and the tetrahydro rings.
A common synthetic route involves the reaction of a suitable β-ketoester with an aldehyde to form a cyclohexanone derivative, which is then cyclized with hydrazine hydrate.[1] Another approach involves the reaction of N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate to yield novel 4,5,6,7-tetrahydro-2H-indazole derivatives.[1]
Below is a generalized workflow for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core.
Sources
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
